Fungicidal Activity: 4-Bromo Substitution Yields 3.6-Fold Superior Inhibition of Botrytis cinerea vs. 2-Bromo Analogue
N-(4-bromophenyl)acetamide (P4), the free base analogue of the target compound, demonstrated 77.7% inhibition of Botrytis cinerea mycelial growth in vitro, compared to only 21.3% inhibition for N-(2-bromo-4-butylphenyl)acetamide (P6), a structurally related ortho-bromo analogue [1]. This 3.6-fold difference highlights the critical importance of bromine substitution position for fungicidal efficacy.
| Evidence Dimension | In vitro mycelial growth inhibition |
|---|---|
| Target Compound Data | N-(4-bromophenyl)acetamide (P4): 77.7% inhibition |
| Comparator Or Baseline | N-(2-bromo-4-butylphenyl)acetamide (P6): 21.3% inhibition |
| Quantified Difference | 3.6-fold higher inhibition (77.7% vs. 21.3%) |
| Conditions | In vitro mycelial growth assay against Botrytis cinerea fungus |
Why This Matters
For agrochemical researchers developing fungicides targeting gray mold, the 4-bromo isomer provides substantially greater baseline activity than its 2-bromo counterpart, making the 4-bromophenyl scaffold a more promising starting point for lead optimization.
- [1] Souza GR. Síntese catalítica one-pot de acetanilidas bromadas e avaliação do potencial fungicida frente ao fungo Botrytis Cinerea. Master's Thesis, Universidade Federal do Espírito Santo, 2023. Products P4 and P6 fungicidal activity data. View Source
